molecular formula C6H5ClF3IN2O2S B2940828 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride CAS No. 1946812-51-6

5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride

Cat. No.: B2940828
CAS No.: 1946812-51-6
M. Wt: 388.53
InChI Key: QRMCYMPAZWRSQT-UHFFFAOYSA-N
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Description

5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an iodine atom, a trifluoropropyl group, and a sulfonyl chloride group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with an arylhydrazine under acidic or basic conditions.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoropropylating agent.

    Sulfonylation: The sulfonyl chloride group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride reagent under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction Reactions: The iodine atom and other functional groups can undergo oxidation or reduction under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines or alcohols, and the reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are often used in coupling reactions.

Major Products

The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced forms of the compound, and coupled products with various functional groups.

Scientific Research Applications

5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: It may serve as a precursor for the synthesis of drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoropropyl group and sulfonyl chloride moiety can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid
  • 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide
  • 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-methylsulfonyl chloride

Uniqueness

5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonyl chloride group allows for versatile chemical modifications, while the trifluoropropyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

5-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3IN2O2S/c7-16(14,15)4-3-12-13(5(4)11)2-1-6(8,9)10/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMCYMPAZWRSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1S(=O)(=O)Cl)I)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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